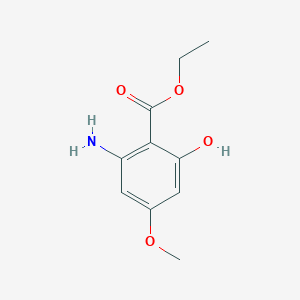
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro group can be introduced via electrophilic substitution, and the amine group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and amination steps. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and amine groups contribute to its reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H17ClN2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
3-(5-chloro-1H-indol-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H17ClN2/c1-13(2,5-6-15)11-8-16-12-4-3-9(14)7-10(11)12/h3-4,7-8,16H,5-6,15H2,1-2H3 |
Clé InChI |
CZCNOEOJPAITEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)C1=CNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
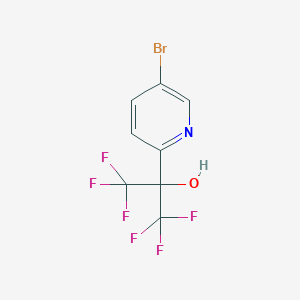
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
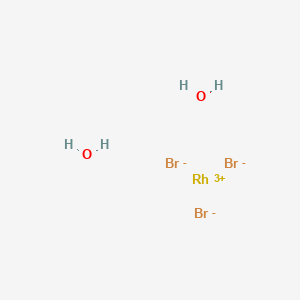
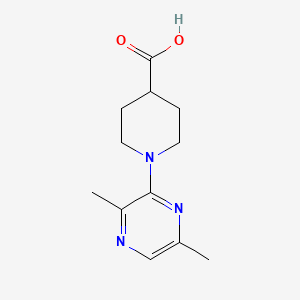
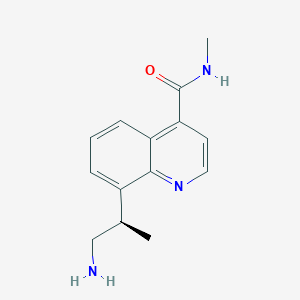
![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
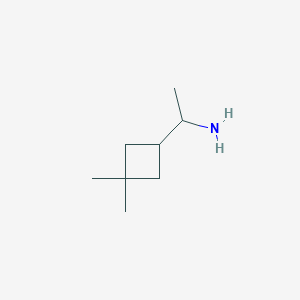
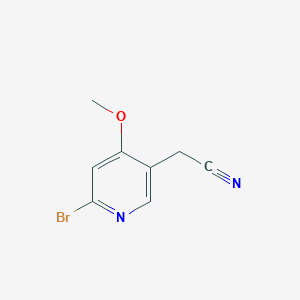

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)

